molecular formula C8H18ClNO4 B13144547 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride

2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride

Cat. No.: B13144547
M. Wt: 227.68 g/mol
InChI Key: LTBCLWWGUYBHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride is a chemical compound widely used in various scientific fields. It is known for its buffering properties, making it valuable in biochemical and molecular biology applications. This compound is particularly useful in maintaining the pH of solutions, which is crucial for many experimental procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride typically involves the reaction of morpholine with formaldehyde and subsequent hydrochloric acid treatment. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves large-scale reactors and precise control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.

    Biology: In biological research, it is used in buffer solutions for cell culture and molecular biology experiments.

    Medicine: The compound is used in pharmaceutical formulations to stabilize the pH of drug solutions.

    Industry: It finds applications in the manufacturing of various chemical products where pH control is essential.

Mechanism of Action

The primary mechanism of action of 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride is its ability to act as a buffer. It maintains the pH of solutions by neutralizing small amounts of added acid or base. This buffering action is crucial in many biochemical and molecular biology experiments where pH stability is required.

Comparison with Similar Compounds

Similar Compounds

    Tris (tris(hydroxymethyl)aminomethane): Another widely used buffering agent in biochemical research.

    HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Known for its buffering capacity in cell culture media.

    MOPS (3-(N-morpholino)propanesulfonic acid): Used in biological and biochemical research for its buffering properties.

Uniqueness

2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride is unique due to its specific buffering range and compatibility with various biological systems. Its ability to maintain stable pH levels in different experimental conditions makes it a valuable tool in scientific research.

Properties

Molecular Formula

C8H18ClNO4

Molecular Weight

227.68 g/mol

IUPAC Name

2-(hydroxymethyl)-2-morpholin-4-ylpropane-1,3-diol;hydrochloride

InChI

InChI=1S/C8H17NO4.ClH/c10-5-8(6-11,7-12)9-1-3-13-4-2-9;/h10-12H,1-7H2;1H

InChI Key

LTBCLWWGUYBHBT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CO)(CO)CO.Cl

Origin of Product

United States

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